Home > Products > Screening Compounds P147264 > (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide - 1163135-95-2

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

Catalog Number: EVT-1478603
CAS Number: 1163135-95-2
Molecular Formula: C25H37NO4
Molecular Weight: 415.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide, or bimatoprost, is a synthetic prostamide analog. [ [], [], [] ] It is classified as a prostaglandin F2α analog, structurally similar to naturally occurring prostaglandins. [ [], [], [], [] ] Bimatoprost plays a significant role in scientific research, particularly in ophthalmology, due to its impact on intraocular pressure (IOP) regulation and potential effects on ocular tissues. [ [], [], [] ]

Future Directions
  • Further elucidating its mechanism of action: While the general mechanism involving FP receptors is established, more research is needed to fully understand the downstream signaling pathways and cellular responses triggered by bimatoprost. [ [], [] ]
  • Exploring its potential in other ocular conditions: Given its effects on IOP and potential impact on ocular tissues, future research could investigate bimatoprost's applications in treating other eye diseases, such as ocular hypertension. [ [], [], [] ]
  • Developing novel drug delivery systems: Research focused on developing more targeted and efficient drug delivery systems for bimatoprost could improve its therapeutic index and potentially reduce side effects. [ [], [] ]

Latanoprost

Compound Description: Latanoprost is a prostaglandin F2α analog used as a topical medication to manage glaucoma and ocular hypertension. [, , , , , , ] It functions by increasing the outflow of aqueous humor from the eye, effectively lowering intraocular pressure (IOP). [] Latanoprost is typically administered once daily and is known to have a good safety profile, although it can cause side effects such as conjunctival hyperemia and eyelash growth. []

Relevance: Travoprost shares a similar mechanism of action with bimatoprost, both ultimately leading to reduced IOP. [] Structurally, travoprost is a prostaglandin F2α analog, differing from the prostamide structure of bimatoprost. [] Clinical studies comparing travoprost and bimatoprost have shown that both effectively lower IOP, although some studies suggest that bimatoprost might be more effective in achieving lower target IOPs. [, , ]

Tafluprost

Compound Description: Tafluprost is a prostaglandin F2α analog indicated for open-angle glaucoma and ocular hypertension. [, ] It lowers IOP by increasing uveoscleral outflow, similar to other prostaglandin analogs. [] Tafluprost is administered once daily and has shown comparable efficacy to other prostaglandin analogs. []

Relevance: Tafluprost is another prostaglandin analog used in glaucoma treatment, sharing the same therapeutic class with bimatoprost. [] While they have different chemical structures, with tafluprost being a prostaglandin F2α analog, they both target the same physiological pathway to reduce IOP. []

17-Phenyl-trinor Prostaglandin F2α (17-Phenyl-PGF2α)

Compound Description: 17-Phenyl-trinor prostaglandin F2α (17-Phenyl-PGF2α) is a potent FP receptor agonist. [, , ] It is the free acid form of bimatoprost, generated through hydrolysis by ocular tissues. [, ] Studies suggest that bimatoprost might act as a prodrug, converting to 17-Phenyl-PGF2α in the eye to exert its IOP-lowering effects. [, ]

Relevance: 17-Phenyl-PGF2α is a crucial related compound to bimatoprost as it is believed to be the active metabolite responsible for bimatoprost's IOP-lowering effects. [, , ] This hydrolysis process occurs in various ocular tissues, including the cornea, sclera, iris, and ciliary body. [] The conversion of bimatoprost to 17-Phenyl-PGF2α highlights the importance of understanding the metabolic pathways involved in bimatoprost's mechanism of action.

Timolol

Compound Description: Timolol is a non-selective beta-blocker widely used in the treatment of glaucoma. [, , , , , ] Unlike prostaglandin analogs that primarily increase outflow, timolol reduces aqueous humor production. [] It is available in both generic and brand-name formulations (e.g., Timoptic) and is often used as a first-line treatment for glaucoma, either alone or in combination with other medications. [, , , , ]

Relevance: Timolol represents a different class of glaucoma medications compared to bimatoprost. [, , , , ] While both effectively lower IOP, they achieve this through distinct mechanisms of action. Studies have explored the combined use of bimatoprost and timolol, suggesting an additive effect on IOP reduction. [] This highlights the potential for combination therapy to target multiple pathways involved in aqueous humor dynamics and achieve better IOP control.

Dorzolamide

Compound Description: Dorzolamide is a topical carbonic anhydrase inhibitor used to lower IOP in patients with open-angle glaucoma and ocular hypertension. [, , , , ] It acts by inhibiting the enzyme carbonic anhydrase, which is involved in aqueous humor production. [, ] Dorzolamide is available in both generic and brand-name formulations (e.g., Trusopt) and is often used as adjunctive therapy with other glaucoma medications. [, , , , ]

Relevance: Similar to timolol, dorzolamide belongs to a different class of glaucoma medications compared to bimatoprost, targeting aqueous humor production rather than outflow. [, ] Combining dorzolamide with bimatoprost has demonstrated a synergistic effect on IOP reduction, showcasing the potential benefits of using medications with different mechanisms of action. []

Brimonidine

Compound Description: Brimonidine is an alpha-2 adrenergic agonist used as a topical medication for glaucoma. [, , ] It reduces IOP by decreasing aqueous humor production and increasing uveoscleral outflow. [, ] Brimonidine is often used as adjunctive therapy or as an alternative for patients who cannot tolerate other glaucoma medications. [, ]

Relevance: Brimonidine provides an alternative treatment option for glaucoma, working through a different mechanism than bimatoprost. [, ] This difference in their modes of action makes brimonidine a potential option for patients who do not respond adequately to bimatoprost or experience intolerable side effects.

Overview

(5E)-Bimatoprost is a synthetic analog of prostaglandin F2α and is primarily used in the treatment of glaucoma and ocular hypertension. It functions by increasing the outflow of aqueous humor, thereby reducing intraocular pressure. Bimatoprost has gained attention for its effectiveness in managing these conditions and is also noted for its role in promoting eyelash growth.

Source

Bimatoprost was first developed by Allergan and is marketed under various brand names, including Lumigan. The compound is classified as a prostamide, which is a subclass of prostaglandins.

Classification
  • Chemical Name: (5E)-7-(3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-5-heptenoic acid
  • CAS Number: 1163135-95-2
  • Molecular Formula: C25H37O4
  • Molecular Weight: 415.57 g/mol
Synthesis Analysis

Methods

The synthesis of (5E)-Bimatoprost can be achieved through various methods, with one notable approach being the use of lipase enzymatic catalysis. This method involves several key steps:

  1. Swern Oxidation: This step oxidizes alcohols to aldehydes or ketones using oxalyl chloride and dimethyl sulfoxide.
  2. Lipase Enzymatic Reduction: A chiral precursor, such as Corey lactone diol, is subjected to stereoselective reduction, facilitated by lipase enzymes, to yield the desired stereochemistry.
  3. Wittig Reaction: This reaction forms alkenes through the reaction of a phosphonium ylide with an aldehyde or ketone.

This synthetic route has been noted for its efficiency, cost-effectiveness, and reduced number of steps compared to traditional methods .

Molecular Structure Analysis

Structure

The molecular structure of (5E)-Bimatoprost features a cyclopentyl group connected to a heptenoic acid chain, along with hydroxyl groups that contribute to its biological activity. The stereochemistry is crucial for its function.

Data

  • Structural Formula:
    C25H37O4\text{C}_{25}\text{H}_{37}\text{O}_{4}
  • Key Functional Groups:
    • Hydroxyl groups (-OH)
    • Alkene group (C=C)
    • Cyclopentane ring
Chemical Reactions Analysis

Reactions

(5E)-Bimatoprost undergoes various chemical reactions typical for prostaglandin analogs:

  1. Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
  2. Oxidation/Reduction: Depending on the functional groups present, bimatoprost can participate in redox reactions.
  3. Conjugation Reactions: It may undergo conjugation with glucuronic acid or sulfate in metabolic pathways.

These reactions are essential for understanding its metabolic fate and pharmacokinetics.

Mechanism of Action

(5E)-Bimatoprost exerts its pharmacological effects primarily through the activation of prostaglandin receptors, specifically the FP receptor subtype. The mechanism includes:

  1. Increased Aqueous Humor Outflow: By mimicking natural prostaglandins, bimatoprost enhances the uveoscleral outflow pathway.
  2. Inhibition of Intraocular Pressure: This action leads to a significant reduction in intraocular pressure, making it effective against glaucoma.
  3. Stimulation of Eyelash Growth: Bimatoprost also promotes the growth of eyelashes by prolonging the anagen phase of hair follicles.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 80–85 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Formulations are typically adjusted to a physiological pH for ocular use.
Applications

(5E)-Bimatoprost is primarily used in:

  1. Ophthalmology: As a treatment for glaucoma and ocular hypertension due to its ability to reduce intraocular pressure effectively.
  2. Cosmetic Use: It is also utilized off-label for eyelash enhancement products due to its stimulatory effects on hair follicles.

Research continues into additional therapeutic applications, including potential uses in other areas of medicine related to vascular health and inflammation management .

Chemical Identity and Structural Characterization of (5E)-Bimatoprost

Stereochemical Configuration and Isomeric Differentiation

Comparative Analysis of (5E) vs. (5Z) Isomeric Forms

(5E)-Bimatoprost (CAS 1163135-95-2) is a stereoisomer of the prostaglandin analog bimatoprost (CAS 155206-00-1), distinguished by the geometry of the C5–C6 double bond in the heptenamide chain. In the (5E) configuration, the higher-priority substituents are trans across the double bond, resulting in an elongated molecular conformation. In contrast, the therapeutic (5Z)-bimatoprost adopts a cis geometry, which induces a pronounced 30° bend in the aliphatic chain (Table 1) [3] [4] [9]. This geometric difference critically influences receptor binding, as the bent (5Z) isomer optimally fits the prostamide receptor's hydrophobic pocket, while the linear (5E) isomer exhibits steric hindrance [3]. Both isomers share identical stereocenters: (1R,2R,3R,5S) in the cyclopentane ring and (3S) in the side chain, confirmed via chiral HPLC and synthetic studies [4] [7].

Impact of Double-Bond Geometry on Molecular Stability

The (5E) configuration confers distinct thermodynamic stability properties:

  • Thermal Stability: The linear (5E) isomer decomposes at 629.8°C (predicted), while the (5Z) isomer degrades at lower temperatures due to steric strain from the cis bond [4] [6].
  • Photochemical Sensitivity: (5E)-Bimatoprost undergoes rapid E→Z isomerization under UV light (λ > 300 nm), necessitating storage in amber vials at –86°C under inert atmosphere [4] [7].
  • Oxidative Resistance: The trans arrangement in (5E)-bimatoprost reduces allylic strain, slowing peroxidation by 1.7× compared to the (5Z) form [4].

Table 1: Comparative Analysis of Bimatoprost Isomers

Property(5E)-Bimatoprost(5Z)-Bimatoprost
CAS Number1163135-95-2155206-00-1
Double Bond GeometryTrans (E)Cis (Z)
Molecular FormulaC₂₅H₃₇NO₄C₂₅H₃₇NO₄
Molecular Weight415.57 g/mol415.57 g/mol
Aliphatic Chain ShapeLinearBent (~30°)
Thermal Decomposition629.8°C (Predicted)Lower than (5E) isomer
Storage Conditions–86°C, inert atmosphere, dark2–8°C, protected from light

Crystallographic and Spectroscopic Profiling

X-ray Diffraction Studies for Conformational Elucidation

No single-crystal X-ray structures of (5E)-bimatoprost are publicly available, likely due to its oily consistency at room temperature. However, molecular modeling indicates the (5E) isomer adopts an extended conformation with the phenylpentenyl side chain and heptenamide moiety diverging at 142°. This contrasts with the folded (5Z) conformation, where these groups converge at 68° [3] [9].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectroscopy provides definitive evidence for the (5E) configuration (Table 2):

  • ¹H NMR (CDCl₃, 400 MHz): The vinyl proton at C6 (δ 5.37 ppm, m) couples to C5 (δ 5.59 ppm, dd, J = 15.2 Hz) with a large coupling constant (J5,6 = 15.2 Hz), characteristic of trans-disubstituted alkenes. The C1′ proton in the phenylpentenyl chain appears at δ 5.47 ppm (dd, J = 15.2, 7.9 Hz), confirming the E-configuration [3] [5].
  • ¹³C NMR (CDCl₃, 100 MHz): Key alkene carbons resonate at δ 129.1 ppm (C5) and 129.7 ppm (C6), differing from the (5Z) isomer’s signals at δ 130.2 and 131.5 ppm. The cyclopentyl carbons bearing hydroxyls (C3, C5, C3′) show diagnostic shifts at δ 72.3, 72.4, and 77.7 ppm [5] [7].
  • Stereochemical Correlations: Nuclear Overhauser effects (NOE) between C4–H (δ 2.29 ppm) and C6–H (δ 5.59 ppm) are absent in the (5E) isomer but prominent in (5Z)-bimatoprost [5].

Table 2: Key NMR Assignments for (5E)-Bimatoprost

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentIsomeric Significance
¹H1.09t (J=7.1 Hz)N–CH₂CH₃Shared with (5Z) isomer
¹H3.41br s3×OHExchangeable protons
¹H5.37mC6–H (heptenamide)J5,6 = 15.2 Hz (E)
¹H5.59dd (J=15.2 Hz)C5–H (heptenamide)Trans coupling constant
¹³C14.8qN–CH₂CH₃Ethyl carbon
¹³C129.1dC5 (heptenamide)Δδ = +1.1 ppm vs (5Z)
¹³C129.7dC6 (heptenamide)Confirms E-geometry
¹³C173.4sC=O (amide)Carbonyl resonance

Data from [3] [5] [7]

Thermodynamic and Physicochemical Properties

Solubility Behavior in Aqueous and Organic Media

(5E)-Bimatoprost exhibits marked lipophilicity:

  • Aqueous Solubility: 18.7 mg/L (1.87×10⁻² g/L) in water at 25°C, significantly lower than the (5Z) isomer (42.3 mg/L) due to reduced dipole moment [3] [4].
  • Organic Solvents: Freely soluble in chloroform and methanol (>50 mg/mL), sparingly soluble in acetonitrile (12 mg/mL), and insoluble in n-hexane. Crystallization attempts yield amorphous solids from diethyl ether (mp 75.9°C) and needles from ethyl acetate/tert-butyl methyl ether (mp 65.7–72.7°C) [3] [4].
  • pH-Dependent Solubility: Solubility increases 3.5× at pH 8.5 (ionized carboxylate) versus pH 5.0 (protonated acid), reflecting pKa influence [4].

Partition Coefficient (LogP) and Ionization Constants

  • LogP Measurements: Experimental logP values range from 2.4–3.41 (Table 3), indicating moderate lipophilicity. Variability arises from methodology: shake-flask (logP 3.41) vs. HPLC (logP 2.4 at pH 7.4) [3] [4].
  • Ionization Constants: Predicted pKa values are 14.25±0.20 (amide nitrogen) and 4.82±0.30 (carboxylic acid), though the latter is masked by ester hydrolysis lability. The compound exists predominantly as a zwitterion at physiological pH (7.4) [4] [7].
  • Diffusion Properties: High logD7.4 (2.8) suggests efficient corneal penetration, aligning with its use as a prodrug impurity [4] [9].

Table 3: Experimental Physicochemical Parameters

ParameterValueConditionsMethod
Water Solubility18.7 mg/L25°C, pH ~7.0Shake-flask
LogP3.41 ± 0.05Octanol/water, 25°CShake-flask
2.40 ± 0.10Octanol/water, pH 7.4, 25°CHPLC
pKa14.25 ± 0.20 (predicted)Amide nitrogenComputational prediction
Melting Point65.7–72.7°CEthyl acetate/tert-butyl etherCapillary tube
Density1.145 ± 0.06 g/cm³ (predicted)Solid stateComputational

Data compiled from [3] [4] [6]

Comprehensive Compound Listing

Properties

CAS Number

1163135-95-2

Product Name

(5E)-Bimatoprost

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

Molecular Formula

C25H37NO4

Molecular Weight

415.58

InChI

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3+,17-16+/t20-,21+,22+,23-,24+/m0/s1

SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O

Synonyms

(5E)-BiMatoprost; 5-trans-17-phenyl trinor Prostaglandin F2α ethyl amide; (5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenaMide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.